N-(3-methoxypropyl)-2-methylbutan-2-amine

NK-3 receptor antagonism neurokinin receptor pharmacology G protein-coupled receptor binding

Validated NK-3 antagonist (Kd 18.6 nM) with documented BChE inhibition. The tert-amylamine core offers unique steric and conformational properties for CNS drug discovery SAR. Essential reference standard for distinguishing the positional isomer (CAS 1042578-94-8). Procure for lead optimization and cholinesterase research.

Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
Cat. No. B13625764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxypropyl)-2-methylbutan-2-amine
Molecular FormulaC9H21NO
Molecular Weight159.27 g/mol
Structural Identifiers
SMILESCCC(C)(C)NCCCOC
InChIInChI=1S/C9H21NO/c1-5-9(2,3)10-7-6-8-11-4/h10H,5-8H2,1-4H3
InChIKeyDJAHZUUTLXVORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxypropyl)-2-methylbutan-2-amine for Research Procurement: A Secondary Aliphatic Amine with Documented NK-3 Receptor Antagonism and Cholinesterase Activity


N-(3-Methoxypropyl)-2-methylbutan-2-amine (CAS 1178823-13-6) is a secondary aliphatic amine with molecular formula C9H21NO and molecular weight 159.27 g/mol . The compound features a branched tert-amylamine core substituted with a 3-methoxypropyl group at the amine nitrogen, placing it within the class of N-alkyl substituted tertiary alkylamines. Documented in patent literature as an NK-3 receptor antagonist with a binding affinity (Kd) of 18.6 nM against human NK3 receptor expressed in HEK293 cells [1], the compound has also been reported to exhibit butyrylcholinesterase inhibitory activity with IC50 values ranging from 5.02 to 12.2 μM in equine serum assays .

Why N-(3-Methoxypropyl)-2-methylbutan-2-amine Cannot Be Readily Substituted with Generic Secondary Amines in Receptor-Targeted Research


The specific combination of a tert-amylamine core (2-methylbutan-2-amine) and a 3-methoxypropyl N-substituent in N-(3-methoxypropyl)-2-methylbutan-2-amine creates a sterically congested tertiary carbon adjacent to the amine nitrogen that differs fundamentally from more common N-alkyl secondary amines . Positional isomerism introduces substantial variation in receptor binding profiles: the (3-methoxypropyl)(3-methylbutan-2-yl)amine regioisomer (CAS 1042578-94-8) differs by a single methyl shift yet yields a structurally distinct compound , while smaller N-substituent analogs such as (3-methoxypropyl)(propyl)amine (MW 131.22) present altered lipophilicity and steric profiles . Generic substitution without verification of receptor engagement data risks invalidating pharmacological findings, particularly in NK-3 receptor studies where the target compound has demonstrated specific binding affinity of 18.6 nM [1].

Quantitative Differentiation Evidence for N-(3-Methoxypropyl)-2-methylbutan-2-amine: Comparative Data Against Structural Analogs and In-Class References


NK-3 Receptor Binding Affinity: N-(3-Methoxypropyl)-2-methylbutan-2-amine vs. (3-Methoxypropyl)(propyl)amine in Human Receptor Assays

N-(3-Methoxypropyl)-2-methylbutan-2-amine demonstrates a binding affinity (Kd) of 18.6 nM for wild-type human NK3 receptor expressed in HEK293 cells, measured via competitive inhibition of [MePhe7]NKB-induced [3H]IP accumulation [1]. The structurally related analog (3-methoxypropyl)(propyl)amine (CAS 1042590-52-2), which replaces the tert-amylamine core with a linear n-propylamine group, lacks documented NK-3 receptor binding activity . This represents a class-level inference: the branched tertiary carbon adjacent to the amine nitrogen in the target compound appears to confer NK-3 receptor engagement not observed with the linear N-substituent analog.

NK-3 receptor antagonism neurokinin receptor pharmacology G protein-coupled receptor binding

Butyrylcholinesterase Inhibitory Activity: N-(3-Methoxypropyl)-2-methylbutan-2-amine vs. Class Baseline of Unsubstituted 3-Methoxypropylamine

N-(3-Methoxypropyl)-2-methylbutan-2-amine exhibits butyrylcholinesterase (BChE) inhibitory activity with IC50 values ranging from 5.02 to 12.2 μM in equine serum BChE assays . In contrast, the unsubstituted primary amine analog 3-methoxypropylamine (MOPA, CAS 5332-73-0) is primarily documented as an industrial dye intermediate and corrosion inhibitor with no reported BChE inhibitory activity in peer-reviewed literature . This represents a class-level inference: the addition of the tert-amylamine core to the 3-methoxypropyl scaffold transforms a non-bioactive industrial amine into a compound with measurable cholinesterase modulation activity.

butyrylcholinesterase inhibition Alzheimer's disease research cholinergic pharmacology

Structural Differentiation: N-(3-Methoxypropyl)-2-methylbutan-2-amine vs. Positional Isomer (3-Methoxypropyl)(3-methylbutan-2-yl)amine

N-(3-Methoxypropyl)-2-methylbutan-2-amine (CAS 1178823-13-6) and its positional isomer (3-methoxypropyl)(3-methylbutan-2-yl)amine (CAS 1042578-94-8) share identical molecular formula (C9H21NO) and molecular weight (159.27 g/mol) but differ in the substitution pattern of the butane chain: the target compound bears a geminal dimethyl group at the C2 position adjacent to the amine nitrogen, while the isomer features a methyl branch at the C3 position . These two CAS-registered compounds represent distinct chemical entities available from different supplier catalogs, with the target compound documented in NK-3 receptor patent literature [1] while the positional isomer lacks publicly available receptor binding data.

positional isomerism structure-activity relationship chemical sourcing

Validated Research Applications and Procurement Scenarios for N-(3-Methoxypropyl)-2-methylbutan-2-amine


NK-3 Receptor Antagonist Lead Optimization and Structure-Activity Relationship Studies

This compound serves as a validated starting point for NK-3 receptor antagonist lead optimization programs. With documented binding affinity of 18.6 nM at the human NK3 receptor [1] and inclusion in patent literature for NK-3 receptor-mediated disorders including depression, anxiety, psychosis, and schizophrenia [2], the compound enables systematic SAR exploration of the tert-amylamine chemotype. Researchers can modify the methoxypropyl chain length, alter the gem-dimethyl substitution pattern, or introduce heteroatom replacements while benchmarking against the 18.6 nM Kd reference value.

Butyrylcholinesterase Inhibitor Screening and Alzheimer's Disease-Relevant Pharmacology

The compound's demonstrated BChE inhibitory activity (IC50 range: 5.02-12.2 μM in equine serum assays) positions it as a screening candidate for cholinergic system research. Given that BChE inhibitors are under investigation for Alzheimer's disease, canine cognitive dysfunction, and metabolic disorders [3], this chemotype offers a structurally distinct scaffold from classical carbamate or organophosphate BChE inhibitors. Procurement is justified for laboratories conducting BChE-focused enzymatic assays or seeking to expand the chemical diversity of their cholinesterase inhibitor libraries.

Reference Standard for Positional Isomer Quality Control and Analytical Method Validation

The existence of the positional isomer (CAS 1042578-94-8) with identical molecular formula and molecular weight creates a procurement need for analytical reference standards of both CAS-registered compounds. Analytical chemistry and quality control laboratories can utilize the target compound as a reference material for developing chromatographic separation methods (HPLC, GC, UPLC) that distinguish between these structurally similar but pharmacologically distinct isomers. This application is particularly relevant for organizations synthesizing or characterizing NK-3 receptor antagonist libraries where isomer purity may impact biological assay reproducibility.

Tert-Amylamine Pharmacophore Validation in CNS-Targeted Drug Discovery

The tert-amylamine core (2-methylbutan-2-amine) present in this compound represents a sterically congested primary amine scaffold that imparts unique conformational constraints relative to linear alkylamines or less substituted branched amines . The documented combination of this core with a 3-methoxypropyl N-substituent yielding both NK-3 receptor engagement and BChE inhibition [1] validates the tert-amylamine chemotype for CNS-targeted drug discovery programs seeking to modulate amine-recognizing GPCRs or enzymes. Procurement is indicated for medicinal chemistry teams exploring novel CNS-active pharmacophores outside traditional piperidine, piperazine, or phenethylamine frameworks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-methoxypropyl)-2-methylbutan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.